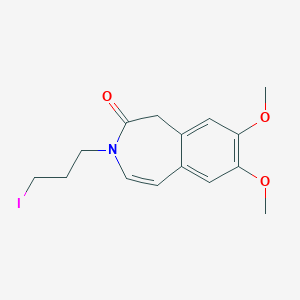

7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one

Overview

Description

7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one: is a pharmaceutical intermediate, primarily known for its role in the synthesis of Ivabradine Hydrochloride . This compound is characterized by its molecular formula C15H18INO3 and a molecular mass of 387.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one and 3-iodopropyl bromide.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) to facilitate the substitution reaction.

Reaction Mechanism: The 3-iodopropyl group is introduced to the benzazepine ring through a nucleophilic substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Scaling Up: The reaction is scaled up using larger quantities of starting materials and reagents.

Optimization: Reaction conditions are optimized to ensure maximum yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound is known to undergo nucleophilic substitution reactions, particularly involving the iodine atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Bases like potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmacological Potential

- Cardiovascular Applications :

- Neuropharmacology :

- Anticancer Research :

Synthetic Applications

The compound serves as an intermediate in the synthesis of more complex molecules used in drug development. Its unique functional groups allow for further modifications that can enhance pharmacological properties or reduce side effects.

Case Study 1: Ivabradine Derivatives

A study published in Journal of Medicinal Chemistry explored various Ivabradine derivatives, including this compound. The findings indicated that modifications to the iodine substituent could influence the selectivity and potency of these compounds against cardiac ion channels .

Case Study 2: Neuroprotective Effects

Research conducted at a leading pharmacological institute assessed the neuroprotective effects of benzazepine derivatives on neuronal cell lines exposed to oxidative stress. The results suggested that certain modifications could enhance neuroprotection, indicating potential therapeutic applications for neurodegenerative diseases .

Case Study 3: Cytotoxicity Screening

A cytotoxicity screening performed on several benzazepine derivatives highlighted the promising activity of this compound against various cancer cell lines. The study concluded that this compound could be a lead candidate for further development in anticancer therapies .

Mechanism of Action

The mechanism of action of 7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets. The compound exerts its effects by:

Comparison with Similar Compounds

Similar Compounds

7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one: Lacks the 3-iodopropyl group, resulting in different chemical properties and applications.

3-Iodopropyl-1,3-dihydro-2H-3-benzazepin-2-one: Similar structure but without the dimethoxy groups, leading to variations in reactivity and biological activity.

Uniqueness

7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one is unique due to the presence of both dimethoxy and 3-iodopropyl groups, which confer specific chemical and biological properties. This combination makes it particularly valuable in pharmaceutical synthesis and research .

Biological Activity

7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one (CAS No. 148870-57-9) is a compound that belongs to the class of benzazepines. This compound has garnered interest due to its potential biological activities, particularly in cardiovascular pharmacology. This article explores its synthesis, biological activity, and relevant research findings.

The molecular formula of this compound is C₁₅H₁₈INO₃, with a molecular weight of 387.21 g/mol. It is characterized by the presence of two methoxy groups and an iodopropyl substituent, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈INO₃ |

| Molecular Weight | 387.21 g/mol |

| Boiling Point | Not available |

| Solubility | Moderately soluble |

| Storage Conditions | Keep in dark place at 2-8°C |

Synthesis

The synthesis of this compound typically involves the modification of existing benzazepine structures through iodopropylation and methoxylation processes. The synthetic pathways often utilize various reagents to achieve the desired functionalization while maintaining structural integrity.

Cardiovascular Effects

Research has indicated that compounds within the benzazepine family exhibit significant cardiovascular effects. A study focused on related compounds demonstrated vasorelaxant activity and bradycardic potency . These effects are crucial for their potential use in treating conditions such as hypertension and angina pectoris .

- Vasorelaxant Activity : The ability to induce relaxation of vascular smooth muscle can lead to decreased blood pressure.

- Bradycardic Activity : The reduction in heart rate observed in some studies suggests potential applications in managing tachycardia or other heart rate disorders.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with adrenergic receptors or other cardiovascular targets that mediate vasodilation and heart rate modulation.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

- Study on Benzazepines : A series of synthesized 1,3-dihydro-2H-3-benzazepin derivatives were tested for their cardiovascular activities. Results showed that most compounds exhibited vasorelaxant effects and reduced heart rates significantly in vitro .

- Comparative Analysis : A comparative study highlighted the structural modifications on benzazepines leading to enhanced pharmacological profiles. The introduction of halogenated alkyl groups was noted to improve solubility and bioavailability, which are critical for therapeutic efficacy .

Properties

IUPAC Name |

3-(3-iodopropyl)-7,8-dimethoxy-1H-3-benzazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18INO3/c1-19-13-8-11-4-7-17(6-3-5-16)15(18)10-12(11)9-14(13)20-2/h4,7-9H,3,5-6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPSZWNLEFZFQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CN(C(=O)CC2=C1)CCCI)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597996 | |

| Record name | 3-(3-Iodopropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148870-57-9 | |

| Record name | 1,3-Dihydro-3-(3-iodopropyl)-7,8-dimethoxy-2H-3-benzazepin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148870-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Iodopropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dihydro-3-(3-iodopropyl)-7,8-dimethoxy-2H-3-benzazepin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What is the significance of 7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one in pharmaceutical synthesis?

A1: this compound serves as a crucial intermediate in the multi-step synthesis of Ivabradine. [, ] Its unique structure allows for further chemical modifications, ultimately leading to the formation of Ivabradine. The synthesis process, as described in the research, highlights the importance of this compound in achieving a practical and scalable production method for Ivabradine.

Q2: What are the key characteristics of the synthesis process for this compound?

A2: The synthesis of this compound involves a series of chemical reactions starting from 3,4-dimethoxyphenylacetic acid. [] These reactions include halogenation, acylation, cyclization, alkylation, and iodine substitution. The research emphasizes that the chosen route utilizes readily available starting materials and straightforward procedures, resulting in an overall yield of 63.6%. [] This approach makes the synthesis practical and suitable for large-scale production.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.